molecular formula C22H15N5O4 B5290822 (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5290822
M. Wt: 413.4 g/mol
InChI Key: SQNIVRTUFPJDNS-GDNBJRDFSA-N
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Description

(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a nitropyridine moiety, and a phenylprop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the methoxy group at the 5-position. The nitropyridine moiety is then synthesized separately and coupled with the benzimidazole derivative. Finally, the phenylprop-2-enenitrile group is introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of polymers, coatings, or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s ability to form hydrogen bonds and π-π interactions allows it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a nitropyridine moiety, and a phenylprop-2-enenitrile group

Properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O4/c1-30-18-7-8-19-20(11-18)26-22(25-19)15(12-23)10-14-2-5-17(6-3-14)31-21-9-4-16(13-24-21)27(28)29/h2-11,13H,1H3,(H,25,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNIVRTUFPJDNS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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